3-[(Oxan-4-yl)amino]propan-1-ol
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Overview
Description
3-[(Oxan-4-yl)amino]propan-1-ol, also known by its IUPAC name 3-(tetrahydro-2H-pyran-4-ylamino)-1-propanol, is a chemical compound with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol . This compound is characterized by the presence of an oxane ring (tetrahydropyran) attached to an amino group, which is further connected to a propanol chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Oxan-4-yl)amino]propan-1-ol typically involves the reaction of oxane derivatives with amino alcohols under controlled conditions. One common method involves the nucleophilic substitution reaction where an oxane derivative reacts with 3-aminopropanol in the presence of a suitable catalyst . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to enhance the reaction efficiency and product purity. The reaction mixture is typically subjected to distillation and purification steps to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
3-[(Oxan-4-yl)amino]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol chain can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols with different oxidation states.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-[(Oxan-4-yl)amino]propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Oxan-4-yl)amino]propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity and function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(oxan-4-yl)propan-1-ol hydrochloride: Similar structure with an additional hydrochloride group.
3-(oxan-4-yl)propan-1-amine: Similar structure but with an amine group instead of an amino alcohol.
2-amino-3-(oxan-4-yl)propan-1-ol: Similar structure with the amino group at a different position.
Uniqueness
3-[(Oxan-4-yl)amino]propan-1-ol is unique due to its specific combination of an oxane ring and an amino alcohol, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .
Properties
Molecular Formula |
C8H17NO2 |
---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
3-(oxan-4-ylamino)propan-1-ol |
InChI |
InChI=1S/C8H17NO2/c10-5-1-4-9-8-2-6-11-7-3-8/h8-10H,1-7H2 |
InChI Key |
HZTDXBCIFQPDQA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1NCCCO |
Origin of Product |
United States |
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